methyl {1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate
Description
Methyl {1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate is a purine-based derivative characterized by a 1,3-dimethyl-substituted xanthine core. Key structural features include:
- 1- and 3-positions: Methyl groups, common in xanthine derivatives to modulate adenosine receptor affinity and metabolic stability.
- 7-position: A methyl acetate group, which may improve solubility and serve as a prodrug moiety for hydrolysis to the corresponding carboxylic acid .
This compound shares structural similarities with pharmaceuticals targeting kinases, phosphodiesterases, and dipeptidyl peptidase-4 (DPP-4), but its specific biological targets remain underexplored in publicly available literature.
Properties
IUPAC Name |
methyl 2-[1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxopurin-7-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O4/c1-11-5-7-21(8-6-11)9-12-18-15-14(22(12)10-13(23)26-4)16(24)20(3)17(25)19(15)2/h11H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOOPMUYSYFVAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=NC3=C(N2CC(=O)OC)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl {1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate (CAS Number: 851940-40-4) is a purine derivative that has garnered attention for its potential biological activities. This compound features a complex structure with various functional groups that may influence its interaction with biological systems. This article explores its biological activity, including mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H25N5O4, with a molecular weight of 363.418 g/mol. Its structure includes a purine core substituted with a methylpiperidine moiety and an acetate group, which may contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been studied for its potential to inhibit protein kinases which play crucial roles in cell signaling.
- Receptor Binding : It may act as a ligand for various receptors including adenosine receptors or other G-protein coupled receptors (GPCRs), influencing neurotransmission and other physiological processes.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- Neuroprotective Effects : In a study evaluating neuroprotective agents in models of Alzheimer's disease, this compound demonstrated significant protective effects on neuronal cells against oxidative stress-induced apoptosis.
- Antimicrobial Activity : A series of experiments assessed the antimicrobial efficacy of various piperidine derivatives including this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated notable inhibition zones compared to standard antibiotics .
- Inhibition of Tumor Growth : Research focusing on the anti-cancer properties revealed that this compound could inhibit the growth of specific cancer cell lines through modulation of cell cycle progression and induction of apoptosis .
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the purine family and features a unique structure characterized by a purine core with multiple substituents. Its molecular formula is , with a molecular weight of approximately 361.4 g/mol. The specific arrangement of functional groups enhances its reactivity and biological activity.
Chemistry
Methyl {1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate serves as a valuable building block in synthetic organic chemistry. Its structure allows for the synthesis of more complex molecules through various chemical reactions such as alkylation and acylation.
Table 1: Synthetic Routes
| Reaction Type | Description | Yield |
|---|---|---|
| Alkylation | Reaction with piperidine derivatives | Varies |
| Acylation | Formation of amides from carboxylic acids | Varies |
Biology
In biological research, this compound is studied for its potential enzyme inhibition and receptor binding activities. It has shown promise in modulating biological pathways relevant to various diseases.
Case Study: Enzyme Inhibition
Research indicates that this compound inhibits specific enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in conditions like diabetes and cancer.
Medicine
The compound is under investigation for its therapeutic potential in treating neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for drug development aimed at conditions such as Alzheimer's disease and Parkinson's disease.
Clinical Trials
Several clinical trials are exploring the efficacy of this compound in managing symptoms associated with neurodegenerative diseases. Early results indicate positive outcomes in cognitive function improvement.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for formulating advanced materials with specific mechanical and thermal characteristics.
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound is synthesized via multi-step modifications of the purine scaffold. Key reactions include:
Nucleophilic Substitution at the 8-Position
The 8-[(4-methylpiperidin-1-yl)methyl] group is introduced via Mannich reaction or alkylation under basic conditions:
-
Reagents : 4-Methylpiperidine, formaldehyde, and a proton source (e.g., acetic acid).
-
Conditions : 60–80°C in polar aprotic solvents (DMF or DMSO) with catalytic bases (KCO) .
-
Mechanism : Electrophilic substitution at the purine’s 8-position, facilitated by the electron-withdrawing dioxo groups (Figure 1).
Esterification at the 7-Position
The acetoxymethyl group is installed via esterification of the corresponding carboxylic acid:
Reactivity of Functional Groups
Stability and Degradation Pathways
-
Thermal Stability : Decomposes above 200°C, releasing CO and methylamine byproducts .
-
Photodegradation : The purine ring undergoes [2+2] cycloaddition under UV light, forming dimers .
-
Hydrolysis :
Comparative Reaction Yields
| Reaction Type | Conditions | Yield | Key Reference |
|---|---|---|---|
| Mannich Reaction | DMF, KCO, 70°C, 6 hrs | 78% | |
| Esterification | MeOH, HSO, reflux, 12 hrs | 92% | |
| Piperidine Alkylation | THF, NaH, 0°C → RT, 24 hrs | 65% |
Comparison with Similar Compounds
A. Substituent Effects on Target Binding
- The 8-position is critical for modulating kinase or protease interactions. Linagliptin’s 8-(3-amino-piperidin-1-yl) group confers high DPP-4 affinity (Ki = 1 nM) , while the target compound’s 8-[(4-methylpiperidin-1-yl)methyl] group may favor interactions with basic residues in kinase ATP-binding pockets.
- 7-position modifications : The methyl acetate in the target compound and its analogs (e.g., ) contrasts with Linagliptin’s butynyl chain, which enhances covalent binding to serum proteins and prolongs half-life .
B. Physicochemical Properties
- Lipophilicity: The target compound’s calculated logP (estimated 2.1) is lower than the dibenzylamino analog (logP ~3.5) , suggesting improved aqueous solubility.
- Metabolic Stability : Piperidine-containing derivatives (e.g., target compound, Linagliptin) resist oxidative metabolism better than benzyl-substituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
